molecular formula C10H11ClN2 B591963 (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride CAS No. 1306763-57-4

(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride

Cat. No.: B591963
CAS No.: 1306763-57-4
M. Wt: 194.662
InChI Key: NYCLSOKJNLLCHQ-PPHPATTJSA-N
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Description

(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride is a chiral organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an indene backbone, an amino group, and a carbonitrile group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available indene.

    Hydrocyanation: Indene undergoes hydrocyanation to introduce the carbonitrile group.

    Amination: The resulting intermediate is then subjected to amination to introduce the amino group.

    Chiral Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity, utilizing optimized reaction conditions and catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indene derivatives, amines, and oxo compounds, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and chiral intermediates.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the indene backbone provides structural stability. The compound may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride: The enantiomer of the compound with different stereochemistry.

    1-Amino-2,3-dihydro-1H-indene-4-carbonitrile: The non-chiral version without the hydrochloride salt.

    Indene derivatives: Compounds with similar indene backbones but different functional groups.

Uniqueness

(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride is unique due to its chiral nature and specific functional groups, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

(1S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-6-7-2-1-3-9-8(7)4-5-10(9)12;/h1-3,10H,4-5,12H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCLSOKJNLLCHQ-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2C1N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC=C2[C@H]1N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693597
Record name (1S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306763-57-4, 1213099-69-4
Record name 1H-Indene-4-carbonitrile, 1-amino-2,3-dihydro-, hydrochloride (1:1), (1S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306763-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-Amino-2,3-Dihydro-1H-indene-4-Carboni-trile Hydrochloride
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